(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-(trifluoromethoxy)phenyl)methanone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied. For example, (4H)-imidazol-4-ones have been synthesized for a variety of applications, including natural products, medicine, agriculture, and other applications . In another study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has been used in the synthesis of a variety of compounds. For example, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for antioxidant activity .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds containing imidazole rings and sulfonyl groups, which are key structural elements of the compound . These studies focus on the development of novel synthetic pathways and the exploration of the properties of the resulting compounds. For example, the design and synthesis of new diazotransfer reagents, such as imidazole-1-sulfonyl azide hydrochloride, have been reported. This reagent has proven to be an efficient "diazo donor" for the conversion of primary amines into azides and activated methylene substrates into diazo compounds, highlighting its utility in synthetic chemistry (Goddard-Borger & Stick, 2007).
Biological Activities
Compounds with imidazole and sulfonyl functional groups have been explored for their biological activities. Although the specific compound "(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-(trifluoromethoxy)phenyl)methanone" was not mentioned, similar compounds have shown promising biological and pharmacological properties. For instance, imidazole-based molecules have been evaluated for their corrosion inhibition properties on carbon steel in an acidic medium, indicating the potential for applications in industrial settings to protect metals from corrosion (Costa et al., 2021).
Material Science
In material science, the incorporation of imidazole and sulfonyl groups into polymers has been investigated to enhance their properties. For example, novel poly(amide-ether)s bearing imidazole pendants have been synthesized and characterized, with studies focusing on their physical and optical properties. These materials showed promising features such as solubility in organic solvents, the ability to form thin films, and fluorescence emission, indicating their potential for various applications in material science and engineering (Ghaemy et al., 2013).
Mechanism of Action
The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O4S/c17-16(18,19)27-13-5-2-1-4-12(13)15(24)22-6-3-7-23(9-8-22)28(25,26)14-10-20-11-21-14/h1-2,4-5,10-11H,3,6-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDSOJXFBCQNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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